molecular formula C14H12N2O3 B13940664 [3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid

[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid

Cat. No.: B13940664
M. Wt: 256.26 g/mol
InChI Key: HRJGISGARSDUIC-UHFFFAOYSA-N
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Description

3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid is a synthetic compound that features an imidazole ring, a methoxy group, and a propynoic acid moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

The synthesis of 3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid can be achieved through several synthetic routes. One common method involves the reaction of an imidazole derivative with a substituted phenylacetylene under specific conditions . The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has potential as a pharmacological agent due to its imidazole ring, which is known for its antibacterial, antifungal, and anti-inflammatory properties . In medicine, it may be explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid involves its interaction with specific molecular targets and pathways . The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid can be compared with other similar compounds that contain an imidazole ring and a substituted phenyl group . Some similar compounds include 1-methylimidazole, 2-methylimidazole, and 4-methylimidazole . These compounds share some chemical and biological properties but differ in their specific substituents and overall structure. The uniqueness of 3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid lies in its combination of a methoxy group, an imidazole ring, and a propynoic acid moiety, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]prop-2-ynoic acid

InChI

InChI=1S/C14H12N2O3/c1-10-8-16(9-15-10)12-5-3-11(4-6-14(17)18)7-13(12)19-2/h3,5,7-9H,1-2H3,(H,17,18)

InChI Key

HRJGISGARSDUIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C#CC(=O)O)OC

Origin of Product

United States

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